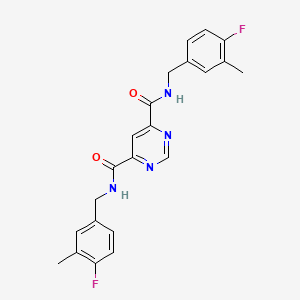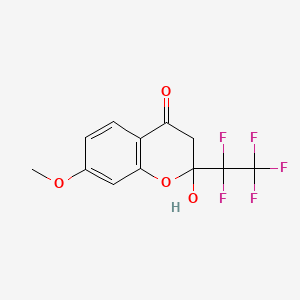
m-PEG3-Säure
Übersicht
Beschreibung
m-PEG3-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
m-PEG3-Säure: Umfassende Analyse wissenschaftlicher Forschungsanwendungen
Arzneimittelverabreichungssysteme: this compound wird häufig bei der Entwicklung von Arzneimittelverabreichungssystemen eingesetzt, da sie die Löslichkeit in wässrigen Medien erhöht und stabile Amidbindungen mit primären Aminogruppen bilden kann. Dies macht sie zu einem idealen Linker für die Herstellung gezielter Arzneimittelträger wie Nanopartikel oder Liposomen, die zur Verabreichung von mRNA-Impfstoffen oder anderen therapeutischen Wirkstoffen verwendet werden können .
Biokonjugation: In der Biokonjugation dient this compound als nicht spaltbarer Linker, der verwendet werden kann, um Arzneimittel oder andere Moleküle an Biomoleküle wie Proteine oder Antikörper zu binden. Dieser Prozess, der oft als PEG-ylierung bezeichnet wird, verbessert die Stabilität und Löslichkeit von therapeutischen Wirkstoffen in vivo, optimiert ihre Wirksamkeit und reduziert die Clearance-Raten aus der Zirkulation .
Polymerscience: this compound spielt eine Rolle in der Polymerscience, insbesondere bei der Synthese von biologisch abbaubaren Polymeren wie PLA–PEG-Copolymeren. Diese Polymere sind vorteilhaft für die kontrollierte Freisetzung von Arzneimitteln und bieten Vorteile wie reduzierte Toxizität und die Möglichkeit, therapeutische Arzneimittel in stabilen Mengen über einen längeren Zeitraum freizusetzen .
Nanotechnologie: Die Verbindung ist in der Nanotechnologie von Bedeutung, insbesondere bei der Herstellung von nanostrukturierten Systemen für medizinische Anwendungen. Ihre Einbindung in das Design von Nanopartikeln verbessert ihre Interaktion mit biologischen Systemen und verbessert ihre Leistung als Arzneimittelträger .
Molekularbiologie: In der Molekularbiologie wird this compound zur Modifizierung von Nukleinsäuren oder Proteinen verwendet, um deren Struktur und Funktion zu untersuchen. Sie wird auch in Markierungstechniken eingesetzt, bei denen ein hydrophiler Abstandshalter erforderlich ist, um den molekularen Abstand zu vergrößern und die sterische Hinderung zu reduzieren .
Biomedizinische Technik: this compound trägt zur biomedizinischen Technik bei, indem sie die Entwicklung fortschrittlicher Materialien für die Gewebezüchtung und die regenerative Medizin ermöglicht. Ihre Eigenschaften helfen bei der Herstellung von Gerüsten, die das Zellwachstum und die Gewebsbildung unterstützen .
Diagnostische Bildgebung: Die Verbindung wird auch in der diagnostischen Bildgebung eingesetzt, wo sie bei der Herstellung von Kontrastmitteln für verbesserte Bildgebungsmodalitäten wie MRT- oder PET-Scans hilft, die Visualisierung biologischer Prozesse zu verbessern .
Chemische Synthese: Schließlich wird this compound in der chemischen Synthese als Reagenz verwendet, das PEG-Ketten in Moleküle einführt und so ihre physikalischen und chemischen Eigenschaften für verschiedene Forschungszwecke verändert .
Jedes Anwendungsfeld nutzt die einzigartigen Eigenschaften von this compound, um die wissenschaftliche Forschung voranzutreiben und innovative Lösungen in verschiedenen Disziplinen zu entwickeln.
BroadPharm Creative Biolabs BroadPharm Springer - Biodegradable PLGA-b-PEG polymeric nanoparticles Springer - PEGylated Systems in Pharmaceutics Springer - Emerging uses of PLA–PEG copolymer in cancer drug delivery Springer - Recent Advances in Bioorthogonal Ligation and Bioconjugation Thermo Fisher Scientific - Bioconjugation and crosslinking technical handbook MDPI - The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation
Wirkmechanismus
Target of Action
The primary target of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, also known as m-PEG3-acid, is primary amine groups . The terminal carboxylic acid of m-PEG3-acid can react with these primary amine groups in the presence of activators to form a stable amide bond .
Mode of Action
The interaction of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid with its targets involves the formation of a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU .
Biochemical Pathways
Studies have shown that peg3, a related compound, is involved in regulating the expression levels of several key genes in adipogenesis and has been associated with the over-expression of genes involved in lipid metabolism .
Pharmacokinetics
The ADME properties of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are characterized by its hydrophilic PEG spacer, which increases its solubility in aqueous media
Result of Action
Related compounds such as peg3 have been shown to play roles in cell proliferation, p53-mediated apoptosis , and have tumor suppressor activity .
Action Environment
The action, efficacy, and stability of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are likely influenced by various environmental factors. For instance, the hydrophilic PEG spacer of the compound increases its solubility in aqueous media , suggesting that the compound’s action may be influenced by the hydration state of its environment.
Biochemische Analyse
Biochemical Properties
m-PEG3-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. m-PEG3-acid acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making m-PEG3-acid a crucial component in precision medicine .
Cellular Effects
m-PEG3-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that polyethylene glycol (PEG) derivatives, including m-PEG3-acid, exhibit low cytotoxicity and high tolerability in various cell types . These properties make m-PEG3-acid suitable for use in drug delivery systems and other pharmaceutical formulations. Additionally, m-PEG3-acid has been observed to enhance the solubility and stability of conjugated molecules, thereby improving their cellular uptake and efficacy .
Molecular Mechanism
At the molecular level, m-PEG3-acid exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group of m-PEG3-acid readily reacts with primary and secondary amines under amide coupling conditions, forming stable amide bonds . This reaction increases the solubility and stability of the resulting compounds, facilitating their use in various biochemical applications. Furthermore, m-PEG3-acid’s role as a PROTAC linker involves the formation of a ternary complex with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG3-acid have been observed to change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by repeated freeze-thaw cycles . Long-term studies have shown that m-PEG3-acid maintains its efficacy in inducing protein degradation over extended periods, making it a reliable component in biochemical research . Degradation products may form over time, potentially impacting the compound’s activity and function .
Dosage Effects in Animal Models
The effects of m-PEG3-acid vary with different dosages in animal models. At low doses, m-PEG3-acid has been shown to be well-tolerated, with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
m-PEG3-acid is involved in various metabolic pathways, including lipid metabolism. Studies have shown that PEG derivatives can influence the expression of genes involved in lipid metabolism, such as Acly, Fasn, and Idh1 . m-PEG3-acid may also interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, m-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm . Additionally, m-PEG3-acid’s ability to form stable conjugates with biomolecules enhances its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of m-PEG3-acid is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may also direct m-PEG3-acid to specific organelles, further influencing its activity and function .
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCYTEWOPOCEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)



![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)


![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)


